N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2097917-47-8
VCID: VC6000104
InChI: InChI=1S/C17H16N6O/c24-17(13-3-1-4-15(9-13)23-8-2-6-20-23)22-10-14(11-22)21-16-5-7-18-12-19-16/h1-9,12,14H,10-11H2,(H,18,19,21)
SMILES: C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)NC4=NC=NC=C4
Molecular Formula: C17H16N6O
Molecular Weight: 320.356

N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine

CAS No.: 2097917-47-8

Cat. No.: VC6000104

Molecular Formula: C17H16N6O

Molecular Weight: 320.356

* For research use only. Not for human or veterinary use.

N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine - 2097917-47-8

Specification

CAS No. 2097917-47-8
Molecular Formula C17H16N6O
Molecular Weight 320.356
IUPAC Name (3-pyrazol-1-ylphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Standard InChI InChI=1S/C17H16N6O/c24-17(13-3-1-4-15(9-13)23-8-2-6-20-23)22-10-14(11-22)21-16-5-7-18-12-19-16/h1-9,12,14H,10-11H2,(H,18,19,21)
Standard InChI Key HWBLPVPTXWOXOK-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)NC4=NC=NC=C4

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s architecture comprises three distinct heterocyclic systems:

  • Pyrimidine Ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, commonly associated with nucleic acid analogs and kinase inhibitors.

  • Azetidine Moiety: A four-membered saturated ring containing one nitrogen atom, contributing to conformational rigidity and metabolic stability .

  • Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, frequently utilized in drug design for hydrogen bonding and target engagement.

These components are interconnected via a benzoyl group at the azetidine’s 1-position and a pyrimidin-4-amine substituent at the 3-position . The SMILES notation O=C(c1cccc(-n2cccn2)c1)N1CC(Nc2ccncn2)C1 and InChI key provide precise stereochemical details, critical for computational modeling and synthetic replication.

Physicochemical Profile

Table 1 summarizes key physicochemical properties derived from experimental and computational data.

PropertyValue
CAS No.2097917-47-8
Molecular FormulaC17H16N6O\text{C}_{17}\text{H}_{16}\text{N}_{6}\text{O}
Molecular Weight320.3 g/mol
SMILESO=C(c1cccc(-n2cccn2)c1)N1CC(Nc2ccncn2)C1
Topological Polar Surface Area~90 Ų (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Table 1: Key physicochemical properties of N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine .

Notably, parameters such as melting point, boiling point, and solubility remain uncharacterized in publicly available literature, highlighting gaps in current knowledge .

Synthetic Methodologies and Optimization

Multi-Step Organic Synthesis

The compound’s synthesis likely follows strategies analogous to those described in azetidine derivative patents . A plausible route involves:

  • Azetidine Functionalization: Introducing the pyrimidin-4-amine group via nucleophilic substitution or reductive amination.

  • Benzoylation: Coupling 3-(1H-pyrazol-1-yl)benzoic acid to the azetidine nitrogen using carbodiimide-based activating agents.

  • Protection/Deprotection: Employing tert-butoxycarbonyl (Boc) or trifluoroacetyl groups to stabilize intermediates, followed by acidic or basic cleavage .

A patent detailing azetidine synthesis (WO2000063168A1) reveals that hydrogenation and palladium-catalyzed reactions are critical for deprotecting benzyl or acetyl groups . For example, hydrogenolysis of intermediates using palladium hydroxide under high-pressure hydrogen (40–60 psi) at 60°C achieves >60% yields .

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature Control: Exothermic reactions during azetidine ring formation necessitate cooling to 0°C .

  • Solvent Selection: Polar aprotic solvents (e.g., methanol, dichloromethane) enhance solubility of intermediates .

  • Catalyst Loading: Palladium hydroxide (20% on carbon) at 5–10 wt% substrate ratio optimizes hydrogenation efficiency .

Biological Activity and Mechanistic Hypotheses

Putative Targets and Mechanisms

While direct studies on this compound are absent, structural analogs suggest several targets:

  • Kinase Inhibition: Pyrimidine derivatives often inhibit ATP-binding pockets in kinases (e.g., EGFR, VEGFR).

  • GPCR Modulation: Azetidine-containing compounds frequently target G protein-coupled receptors involved in inflammation .

  • DNA Intercalation: Planar aromatic systems (pyrimidine, pyrazole) may intercalate DNA, inducing apoptosis in cancer cells.

Comparative Analysis with Analogues

Table 2 contrasts this compound with structurally related molecules to infer potential activity.

CompoundStructureReported Activity
NilotinibPyrimidine + piperazineBCR-ABL kinase inhibition
CelecoxibPyrazole + sulfonamideCOX-2 inhibition
This CompoundPyrimidine + azetidine + pyrazoleHypothesized kinase/GPCR activity

Table 2: Structural and functional comparison with known bioactive molecules .

Future Directions and Research Priorities

Experimental Validation

  • In Vitro Screening: Profiling against kinase panels and inflammatory markers (e.g., TNF-α, IL-6).

  • ADME Studies: Assessing absorption, distribution, metabolism, and excretion in preclinical models.

  • Crystallography: Resolving ligand-target complexes to guide structure-based optimization.

Computational Approaches

  • Molecular Dynamics: Simulating binding kinetics with EGFR or COX-2 to predict affinity.

  • QSAR Modeling: Corating structural features with activity to design derivatives.

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